molecular formula C10H6N2O2S B14536303 5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione CAS No. 62473-05-6

5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione

Cat. No.: B14536303
CAS No.: 62473-05-6
M. Wt: 218.23 g/mol
InChI Key: KPFKSIPWGCVJKX-UHFFFAOYSA-N
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Description

5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazoloquinazoline family, known for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione involves a p-toluenesulfonic acid-catalyzed one-pot two-step tandem reaction. This method utilizes 1-tetralone, arylaldehydes, thiourea, and 4-chlorophenacyl bromide/(3-bromoacetyl)coumarin in glacial acetic acid under reflux conditions . The reaction yields analytically pure products with excellent yield and short reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic route can be adapted for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazoloquinazoline core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the thiazoloquinazoline core.

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

62473-05-6

Molecular Formula

C10H6N2O2S

Molecular Weight

218.23 g/mol

IUPAC Name

[1,3]thiazolo[2,3-b]quinazoline-3,5-dione

InChI

InChI=1S/C10H6N2O2S/c13-8-5-15-10-11-7-4-2-1-3-6(7)9(14)12(8)10/h1-4H,5H2

InChI Key

KPFKSIPWGCVJKX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=O)C3=CC=CC=C3N=C2S1

Origin of Product

United States

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